molecular formula C19H26N2O5 B3237267 (R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester CAS No. 1384268-70-5

(R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester

Cat. No.: B3237267
CAS No.: 1384268-70-5
M. Wt: 362.4 g/mol
InChI Key: WZSZKHOLCUFNNX-OAHLLOKOSA-N
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Description

(R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester is a chiral piperazinone derivative serving as a key synthetic intermediate and building block in medicinal chemistry and drug discovery research. Piperazinone scaffolds are recognized for their significant role in the development of protease inhibitors. Specifically, related N-benzyl-2-oxopiperazinone structures have been identified as novel ligands for the P1' and P2' sites in the design of potent BACE-1 (Beta-secretase 1) inhibitors . BACE-1 is a crucial therapeutic target for Alzheimer's disease, as its inhibition reduces the production of amyloid-beta peptides, which are central to the disease's pathology . The (R)-enantiomer provides a defined stereocenter that is critical for achieving high binding affinity and selectivity in target interactions. The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen offers strategic advantages for synthetic workflows, as it is stable under a variety of reaction conditions yet can be selectively removed under mild acidic conditions to reveal a secondary amine for further functionalization . This compound is an invaluable tool for researchers constructing complex molecules for probing biological pathways and developing new therapeutic agents, particularly for central nervous system targets.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R)-4-benzyl-5-oxopiperazine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-5-25-17(23)15-12-20(18(24)26-19(2,3)4)13-16(22)21(15)11-14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSZKHOLCUFNNX-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC(=O)N1CC2=CC=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(CC(=O)N1CC2=CC=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113636
Record name 1,3-Piperazinedicarboxylic acid, 5-oxo-4-(phenylmethyl)-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384268-70-5
Record name 1,3-Piperazinedicarboxylic acid, 5-oxo-4-(phenylmethyl)-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384268-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperazinedicarboxylic acid, 5-oxo-4-(phenylmethyl)-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H19N2O3
  • Molecular Weight : 273.33 g/mol

The presence of the Boc (tert-butoxycarbonyl) group and the benzyl moiety contributes to its lipophilicity, which may enhance its bioavailability and ability to cross biological membranes.

Antimicrobial Activity

Research indicates that derivatives of oxopiperazines exhibit significant antimicrobial properties. For instance, (R)-1-Boc-4-benzyl-5-oxopiperazine derivatives have shown activity against various bacterial strains. A study highlighted that modifications in the piperazine ring can influence the antibacterial efficacy, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Antiviral Activity

The compound's structural features suggest potential antiviral applications. In related studies, piperazine derivatives have been evaluated for their ability to inhibit viral replication. For example, similar compounds have demonstrated inhibitory effects on reverse transcriptase and RNase H activities, indicating a possible mechanism of action through interference with viral enzyme functions .

Central Nervous System (CNS) Effects

Preliminary studies suggest that prodrug strategies involving piperazine derivatives can enhance CNS penetration. The esterification process may allow for improved delivery across the blood-brain barrier (BBB), which is crucial for treating neurological disorders. A study showed that specific prodrugs exhibited increased brain concentrations compared to their unmodified counterparts .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial and viral replication.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing CNS activity.

Study 1: Antimicrobial Efficacy

In a controlled study, various concentrations of (R)-1-Boc-4-benzyl-5-oxopiperazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
A32Staphylococcus aureus
B64Escherichia coli
C128Escherichia coli

Study 2: CNS Penetration

A biodistribution study in mice assessed the brain and serum levels of sobetirome following administration of its prodrug form. Results indicated a significant increase in brain concentration compared to direct sobetirome injection, suggesting enhanced CNS delivery through esterification strategies.

Prodrug FormBrain Concentration (ng/mL)Serum Concentration (ng/mL)
Sobetirome50100
Prodrug10050

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Core Derivatives

(R)-4-Boc-Piperazine-3-carboxylic acid (BP 2095, )
  • Key Differences : Lacks the benzyl group, 5-oxo moiety, and ethyl ester.
  • Applications : Used in peptide coupling reactions due to its unprotected carboxylic acid.
  • Reactivity : The free acid enables direct amide bond formation, unlike the ethyl ester in the target compound, which requires hydrolysis for similar reactivity .
4-(2-(Ethoxycarbonyl)-5-benzofuranyl)-1-piperazinecarboxylic acid tert-butyl ester ()
  • Electronic Effects : The benzofuran’s electron-rich aromatic system may alter π-π stacking interactions compared to the benzyl group .

Ethyl Ester-Containing Piperazines

Ethyl 4-{4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperazine-1-carboxylate ()
  • Key Differences: Contains a thioxo-thiazolidinone moiety and butanoyl chain.
  • Bioactivity: The thiazolidinone group is associated with antimicrobial and enzyme-inhibitory properties, suggesting divergent applications compared to the target compound .

Chiral Ethyl Esters

(R)-4-Cyano-3-hydroxybutyric acid ethyl ester ()
  • Key Differences : A linear ester without a piperazine core.
  • Stereochemical Relevance : Highlights the importance of the (R)-configuration in modulating biological activity, analogous to the target compound’s chiral center .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications Reference
(R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester Boc, benzyl, 5-oxo, ethyl ester ~406.5 (calculated) Pharmaceutical intermediate
(R)-4-Boc-Piperazine-3-carboxylic acid (BP 2095) Boc, carboxylic acid ~258.3 Peptide synthesis
Ethyl 4-(benzofuranyl)-piperazine-1-carboxylate Boc, benzofuran, ethyl ester ~402.4 Drug discovery scaffolds
Ethyl 4-(thiazolidinone)piperazine-1-carboxylate Thioxo-thiazolidinone, ethyl ester ~491.6 Antimicrobial agents
(R)-4-Cyano-3-hydroxybutyric acid ethyl ester Cyano, hydroxy, ethyl ester ~169.2 Chiral synthons

Research Findings and Functional Insights

Role of the Boc Group

  • The Boc group in the target compound enhances stability during synthetic steps, as seen in related piperazine derivatives . Its removal under acidic conditions allows selective deprotection for downstream functionalization.

Impact of the Benzyl Substituent

Ethyl Ester vs. Carboxylic Acid

  • The ethyl ester improves solubility in organic solvents (e.g., dichloromethane, THF) compared to carboxylic acid derivatives like BP 2095, which require polar solvents for handling .

Hydrogen Bonding and Crystallinity

  • The 5-oxo group and ester carbonyl may participate in hydrogen bonding, influencing crystallization behavior. Graph set analysis () could predict packing motifs critical for purification and stability .

Stereochemical Considerations

  • The (R)-configuration is crucial for enantioselective interactions, as demonstrated in ’s synthesis of chiral esters. This stereochemistry may dictate binding affinity in receptor-ligand systems .

Q & A

Q. How can researchers optimize the synthesis of (R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester to improve yield and purity?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. The Boc group is introduced to protect the piperazine nitrogen, followed by benzylation at the 4-position. Ethyl esterification of the carboxylic acid is critical for solubility. Key steps include:
  • Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to ensure regioselective protection .
  • Benzyl Group Introduction : Employ benzyl bromide with a base like NaH or K₂CO₃ in DMF, monitoring reaction progress via TLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Purity can exceed 95% with optimized solvent ratios .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR verify the R-configuration (e.g., chiral center at C3), Boc group integrity (δ ~1.4 ppm for tert-butyl), and benzyl protons (δ ~7.3 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ expected at m/z 433.21) .

Q. How do ester substituents influence solubility, and what formulation strategies address these challenges?

  • Methodological Answer : The ethyl ester enhances lipophilicity, reducing aqueous solubility. Strategies include:
  • Co-solvent Systems : Use DMSO:water (e.g., 10:90 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
  • Micellar Encapsulation : Employ poloxamers or cyclodextrins to improve bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. How does the stereochemistry at the R-configuration impact biological activity or interaction with target proteins?

  • Methodological Answer : The R-configuration influences binding to chiral biological targets (e.g., enzymes or receptors). Comparative studies using enantiomeric pairs (R vs. S) via:
  • Molecular Docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to predict stereospecific binding .
  • Circular Dichroism (CD) : Monitor conformational changes in target proteins upon compound binding .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • DFT Calculations : Predict hydrolysis susceptibility of the ester group (e.g., at pH 7.4 vs. 2.0) using Gaussian or ORCA .
  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Degradation products (e.g., free carboxylic acid) indicate ester lability .

Q. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer : Contradictions may arise from assay conditions or impurity interference. Mitigate via:
  • Standardized Protocols : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control for serum content in media .
  • Impurity Profiling : Quantify byproducts (e.g., de-Boc or de-esterified analogs) using LC-MS and correlate with activity .

Q. What strategies enhance regioselectivity in functionalizing the piperazine ring without compromising the Boc group?

  • Methodological Answer :
  • Protection-Directed Synthesis : Use TEMPO-mediated oxidation to selectively activate the 5-oxo group for further substitutions .
  • Microwave-Assisted Reactions : Reduce side reactions (e.g., Boc cleavage) by shortening reaction times at controlled temperatures (60–80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester
Reactant of Route 2
(R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester

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